molecular formula C14H20 B14441216 1,1,2,2,3-Pentamethyl-2,3-dihydro-1H-indene CAS No. 74710-04-6

1,1,2,2,3-Pentamethyl-2,3-dihydro-1H-indene

Cat. No.: B14441216
CAS No.: 74710-04-6
M. Wt: 188.31 g/mol
InChI Key: PLAOCQIEAKPVEA-UHFFFAOYSA-N
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Description

1,1,2,2,3-Pentamethyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C14H20 and a molecular weight of 188.3086 g/mol . It is a derivative of indane, a bicyclic hydrocarbon, and is known for its unique structural properties due to the presence of multiple methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2,2,3-Pentamethyl-2,3-dihydro-1H-indene can be synthesized through various methods. One common approach involves the hydrogenation of indene derivatives. For instance, the hydrogenation of 1,1,2,3,3-pentamethylindene over palladium on carbon (Pd/C) catalysts can yield the desired compound . The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient and straightforward process.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of heterogeneous catalysts like 5% Pd/C and 10% Pd/C. These catalysts facilitate the hydrogenation of precursor compounds, resulting in high yields of the target compound .

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,3-Pentamethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can further hydrogenate the compound, altering its structure.

    Substitution: The methyl groups in the compound can be substituted with other functional groups, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly used for reduction reactions.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1,1,2,2,3-Pentamethyl-2,3-dihydro-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,2,2,3-pentamethyl-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. The compound’s multiple methyl groups contribute to its hydrophobic nature, allowing it to interact with lipid membranes and proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2,2,3-Pentamethyl-2,3-dihydro-1H-indene is unique due to its specific arrangement of methyl groups, which imparts distinct steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it valuable in various research and industrial applications.

Properties

CAS No.

74710-04-6

Molecular Formula

C14H20

Molecular Weight

188.31 g/mol

IUPAC Name

1,2,2,3,3-pentamethyl-1H-indene

InChI

InChI=1S/C14H20/c1-10-11-8-6-7-9-12(11)14(4,5)13(10,2)3/h6-10H,1-5H3

InChI Key

PLAOCQIEAKPVEA-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2C(C1(C)C)(C)C

Origin of Product

United States

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